SDZ 280-446 vs. Cyclosporin A: Order-of-Magnitude Superiority in Restoring MDR Cell Drug Sensitivity
SDZ 280-446 belongs to the same class of very potent chemosensitisers as SDZ PSC 833, both of which are approximately one order of magnitude more active than cyclosporin A (CsA) in restoring normal drug sensitivity to MDR cells in vitro [1]. This potency hierarchy was established by measuring the capacity of each compound to restore normal drug sensitivity across multiple MDR cell lines representing three species and four distinct cell lineages [1].
| Evidence Dimension | In vitro chemosensitization potency (relative activity rank) |
|---|---|
| Target Compound Data | Approximately 10× more active than CsA |
| Comparator Or Baseline | Cyclosporin A (CsA); approximately 10× more active than verapamil |
| Quantified Difference | ~10-fold potency increase over CsA (~100-fold over verapamil) |
| Conditions | Four pairs of parental drug-sensitive and MDR cell lines from mouse, human, and Chinese hamster, representing monocytic leukemia, nasopharyngeal carcinoma, colon carcinoma, and ovary fibroblastoid carcinoma; tested with colchicine, vincristine, daunomycin/doxorubicin, and etoposide [1] |
Why This Matters
Procurement of SDZ 280-446 rather than CsA ensures approximately 10× higher potency in chemosensitization assays, reducing the compound quantity required to achieve equivalent Pgp inhibition.
- [1] Loor F, Boesch D, Gavériaux C, et al. SDZ 280-446, a novel semi-synthetic cyclopeptolide: in vitro and in vivo circumvention of the P-glycoprotein-mediated tumour cell multidrug resistance. Br J Cancer. 1992;65(1):11-18. View Source
